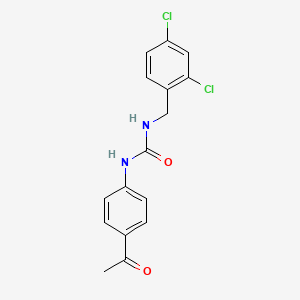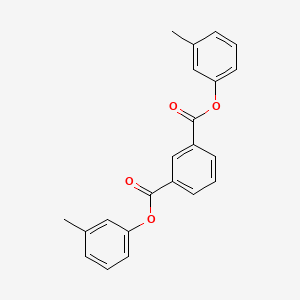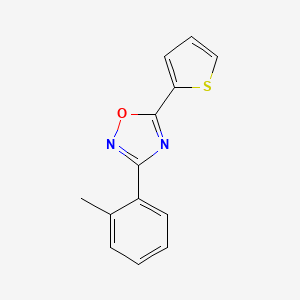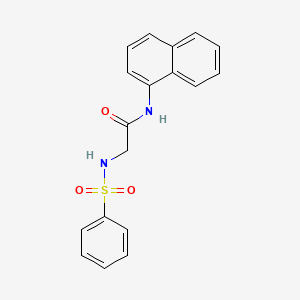
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea, also known as Urea-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anti-cancer drug. This compound belongs to the class of urea derivatives and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit angiogenesis, which may explain the anti-cancer properties of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has also been found to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also well-tolerated in animal models and has a low toxicity profile. However, N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea. One potential area of research is to investigate the use of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential use of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more water-soluble derivatives of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea may enhance its potential use in clinical settings.
Synthesemethoden
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea can be synthesized by the reaction of 2,4-dichlorobenzylisocyanate with 4-acetylphenylhydrazine in the presence of a base. The reaction yields N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea as a white crystalline solid with a high yield. The synthesis method is simple and cost-effective, making N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea a potential candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. It has also been investigated for its potential use in other diseases, such as Alzheimer's disease and diabetes.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)11-3-6-14(7-4-11)20-16(22)19-9-12-2-5-13(17)8-15(12)18/h2-8H,9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPVQYAEXNJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(2,4-dichlorobenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)



![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)


![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)